N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide
Description
Systematic Nomenclature and CAS Registry Information
The compound N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide is systematically named according to IUPAC guidelines, reflecting its structural components:
- A cyclohexyl substituent attached to the nitrogen of the acetamide group.
- A phenoxy moiety substituted at the para position with a 4,4,5,5-tetramethyl-1,3-dioxolane ring.
- The acetamide backbone linking the cyclohexyl and phenoxy groups.
Its CAS Registry Number is 1704122-23-5 , a unique identifier validated across chemical databases.
Molecular Formula and Weight Analysis
The molecular formula is C$${21}$$H$${31}$$NO$$_4$$ , derived from:
- 21 carbon atoms : Distributed across the cyclohexane, dioxolane, phenoxy, and acetamide groups.
- 31 hydrogen atoms : Including aliphatic hydrogens from cyclohexane and methyl groups.
- 1 nitrogen atom : Located in the acetamide functional group.
- 4 oxygen atoms : Present in the dioxolane ring, phenoxy ether, and carbonyl groups.
The molecular weight is 361.49 g/mol , calculated as follows:
$$
\text{Weight} = (21 \times 12.01) + (31 \times 1.01) + (14.01) + (4 \times 16.00) = 361.49 \, \text{g/mol}
$$
This aligns with mass spectrometry data.
Table 1: Molecular Formula Breakdown
| Component | Quantity | Atomic Contribution |
|---|
Properties
IUPAC Name |
N-cyclohexyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-20(2)21(3,4)26-19(25-20)15-10-12-17(13-11-15)24-14-18(23)22-16-8-6-5-7-9-16/h10-13,16,19H,5-9,14H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMWCGMNYLZZBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)C2=CC=C(C=C2)OCC(=O)NC3CCCCC3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Phenoxy Intermediate
The key intermediate involves coupling a phenol derivative with an acyl chloride or acid anhydride to form the phenoxyacetamide linkage. This step typically employs:
- Starting materials: 4-hydroxyphenyl derivatives and acyl chlorides.
- Reaction conditions:
- Use of a base such as triethylamine or sodium carbonate to facilitate nucleophilic substitution.
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Reaction temperature: Room temperature to 50°C.
- Outcome: Formation of 4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol, which is then converted into the phenoxyacetamide.
Formation of the Acetamide Linkage
The phenol derivative reacts with an acyl chloride or acetic anhydride to produce the phenoxyacetamide. This step is often performed under inert atmosphere with catalytic bases like pyridine or triethylamine.
Synthesis of the Tetramethyl-1,3-dioxolan-2-yl)phenol Derivative
The tetramethyl-1,3-dioxolan-2-yl group is introduced through:
- Method 1: Direct substitution of phenol with the tetramethyl-1,3-dioxolan-2-yl) group via electrophilic aromatic substitution using suitable reagents such as electrophilic sources of the dioxolane group.
- Method 2: Synthesis of the phenol derivative first, followed by protection with the dioxolane ring through acetal formation under acid catalysis.
Key research data:
- The preparation of the tetramethyl-1,3-dioxolan-2-yl)phenol involves a multi-step process starting from phenol and tetramethyl-1,3-dioxolane precursors, with acid catalysis to form the acetal linkage.
Final Assembly of the Target Compound
The final step involves coupling the phenoxyacetamide with the cyclohexylamine derivative:
- Method:
- Activation of the carboxyl group (if present) with coupling reagents such as DCC or EDC.
- Nucleophilic attack by cyclohexylamine.
- Reaction conditions:
- Solvent: DCM, DMF, or DMSO.
- Temperature: 0°C to room temperature.
- Duration: Several hours to overnight.
- Purification: Recrystallization or preparative HPLC to obtain the pure compound.
Data Table Summarizing Preparation Methods
Notes and Recommendations
- Purity and Yield: Typical yields range from 70% to 90%, depending on reaction conditions and purification efficiency.
- Reaction Monitoring: Use TLC, LC-MS, or NMR to confirm intermediate formation.
- Safety Precautions: Use inert atmospheres during coupling steps to prevent oxidation, and handle acyl chlorides and amines with appropriate protective equipment.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
- Cyclopentyl vs.
- Isopropyl vs.
Aromatic Ring Modifications
- Its melting point (110°C) is higher than non-fluorinated analogs (e.g., 5b: 91°C), indicating enhanced crystallinity .
- Biphenyl Substitution :
2-([1,1'-Biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (6.49, ) extends conjugation, which may improve UV absorption properties for analytical detection .
Boronate Ester Positioning and Functionalization
- Meta vs. Para Substitution: N-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide () demonstrates dual boronation, enabling bidirectional cross-coupling reactivity. However, synthesis yields (77%) are lower than mono-boronate analogs (93%) due to steric challenges .
- Single vs. Double Boronates :
The para-boronate derivative (N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide, ) is more synthetically accessible (93% yield) and widely used in medicinal chemistry as a Suzuki reaction precursor .
Physicochemical and Pharmacological Properties
Melting Points and Solubility
*Estimated based on analog data.
Biological Activity
N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexyl group and a dioxolane moiety, which contribute to its unique chemical characteristics. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of functional groups that can participate in hydrogen bonding and hydrophobic interactions.
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. For instance, derivatives containing dioxolane rings have been shown to scavenge reactive oxygen species (ROS), thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .
Enzyme Inhibition
One of the notable biological activities of this compound is its inhibition of specific enzymes. For example, compounds with similar scaffolds have been reported to inhibit tyrosinase activity, which is essential in melanin biosynthesis. This inhibition can lead to applications in skin lightening products .
The mechanism by which this compound exerts its biological effects may involve the following pathways:
- Enzyme Binding : The dioxolane moiety may facilitate binding to active sites of target enzymes such as tyrosinase.
- Antioxidant Activity : The ability to donate electrons or hydrogen atoms may contribute to its antioxidant effects, reducing oxidative damage in cells.
Study 1: Tyrosinase Inhibition
In a study evaluating the tyrosinase inhibitory effects of various compounds, this compound was tested alongside known inhibitors. Results indicated an IC50 value comparable to established inhibitors like kojic acid, suggesting significant potential for cosmetic applications in skin whitening .
Study 2: Antioxidant Effects
A separate investigation assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated that it effectively reduced free radicals in a concentration-dependent manner, supporting its use as a protective agent against oxidative stress .
Data Table: Biological Activities Summary
Q & A
Q. What are the recommended synthetic routes for N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide?
Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3-dioxolan-2-yl) as a key intermediate. For example:
- React a brominated or chlorinated acetamide precursor with a boronate ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a dioxane/water solvent system under microwave or conventional heating .
- Purify via column chromatography (e.g., DCM/MeOH gradients) to isolate the product. Optimize reaction time and temperature to improve yields (typically 35–66% reported in similar protocols) .
Q. How can the structural identity and purity of this compound be confirmed?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify the cyclohexyl, acetamide, and dioxolane moieties. For example, the cyclohexyl group shows characteristic multiplet peaks at δ 1.2–2.0 ppm .
- X-ray Crystallography : Confirm crystal structure and intermolecular interactions (e.g., hydrogen bonding) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Q. What biological assays are suitable for preliminary activity screening?
Methodological Answer :
- In vitro cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include controls for cyclohexyl and boronate ester derivatives to assess structure-activity relationships .
- Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7 cells) .
Advanced Research Questions
Q. How can data contradictions in synthetic yields be resolved?
Methodological Answer : Discrepancies in yields (e.g., 35% vs. 66% in similar reactions ) may arise from:
- Catalyst loading : Optimize Pd(dppf)Cl₂ or Pd(PPh₃)₄ concentrations (0.02–0.1 mmol) .
- Solvent systems : Test dioxane/water ratios (4:1 to 10:1) and degassing protocols to minimize side reactions .
- Microwave vs. conventional heating : Microwave irradiation often reduces reaction time and improves efficiency .
Q. What strategies enhance the stability of the dioxolane moiety during storage?
Methodological Answer :
Q. How can computational methods guide derivative design?
Methodological Answer :
Q. What catalytic systems enable meta-selective C–H borylation for structural diversification?
Methodological Answer :
- Use anionic ligands (e.g., dtbpy) with Ir or Pd catalysts to achieve meta-selective C–H borylation of the phenyl ring. This allows introduction of substituents without altering the acetamide core .
- Validate regioselectivity via ¹H NMR and HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
